N-benzyl-4-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
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Overview
Description
N-benzyl-4-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method involving ultrasonic irradiation and Lewis acidic ionic liquids offers a greener alternative, potentially suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-benzyl-4-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-4-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-benzylbenzamide
- N-benzyl-4-methylbenzamide
- N-benzyl-4-methoxybenzamide
Uniqueness
N-benzyl-4-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is unique due to its specific structural features, such as the presence of the imidazole ring and the methoxyphenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other benzamide derivatives .
Properties
IUPAC Name |
N-benzyl-4-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-33-23-13-9-21(10-14-23)29-24(31)18-34-26-27-15-16-30(26)22-11-7-20(8-12-22)25(32)28-17-19-5-3-2-4-6-19/h2-16H,17-18H2,1H3,(H,28,32)(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQYXJDYFSDRAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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